(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide
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Overview
Description
- “(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide” is a chemical compound with the following structural formula:
CH3−C(CH3)=C(O)−N(CH3)−C6H3(OCH3)2
- It belongs to the class of diterpenoids, which are natural products found in various plants.
- The compound’s systematic name indicates its double bond (E configuration) and the presence of a methyl group and two methoxy groups on the phenyl ring.
Preparation Methods
- One synthetic route involves the coupling of aryl ethers (including lignin model compounds) with morpholines using palladium catalysis. This method yields 4-cyclohexylmorpholines, a useful class of fine chemicals .
- The reaction proceeds without acidic additives, utilizing hydrogen gas (H₂) as a hydrogen source.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include palladium catalysts, morpholines, and aryl ethers.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry: “(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide” serves as a versatile building block for designing new compounds.
- In biology: It may exhibit bioactivity, affecting cellular processes or signaling pathways.
- In medicine: Research explores its potential as an anticancer agent or other therapeutic applications.
- In industry: It could be used in fine chemical synthesis or as a precursor for drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets or enzymes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other diterpenoids or phenyl-substituted amides.
- Uniqueness lies in its specific substitution pattern and potential bioactivity.
Remember that research on this compound is ongoing, and its full potential awaits exploration
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(14)7-5-9-4-6-10(15-2)11(8-9)16-3/h4-8H,1-3H3,(H,13,14)/b7-5+ |
InChI Key |
YCZPDOSZHLUPLC-FNORWQNLSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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